molecular formula C14H22 B085143 2,5-Diisopropyl-p-xylene CAS No. 10375-96-9

2,5-Diisopropyl-p-xylene

Cat. No. B085143
CAS RN: 10375-96-9
M. Wt: 190.32 g/mol
InChI Key: MBEBPYJMHLBHDJ-UHFFFAOYSA-N
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Description

2,5-Diisopropyl-p-xylene is a chemical compound with the linear formula C14H22 . It has a molecular weight of 190.331 . It is part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2,5-Diisopropyl-p-xylene is represented by the linear formula C14H22 . The compound has a molecular weight of 190.331 .

Scientific Research Applications

  • Renewable p-Xylene Production : A study by Cho et al. (2017) reported an efficient method for producing renewable p-xylene from biomass feedstocks using P-containing zeolite Beta as a catalyst, achieving a high yield of 97% (Cho et al., 2017).

  • Reaction Network Elucidation : Do et al. (2013) explored the reaction of 2,5-dimethylfuran and ethylene to produce p-xylene, identifying byproducts and proposing a detailed reaction network. This helps in identifying more selective catalysts and reaction conditions (Do et al., 2013).

  • Selective Alkylation for p-Xylene Production : Kaeding et al. (1981) achieved over 90% selectivity for p-xylene in the xylene product by modifying ZSM-5-class zeolite catalysts, suggesting mechanisms for selective production (Kaeding et al., 1981).

  • Cycloaddition for p-Xylene Synthesis : Williams et al. (2012) investigated a renewable route to p-xylene from dimethylfuran and ethylene with zeolite catalysts, achieving 75% selectivity using H–Y zeolite (Williams et al., 2012).

  • Computational Study of p-Xylene Synthesis : Li et al. (2014) conducted a computational study on the synthesis of p-xylene from ethylene and 2,5-dimethylfuran, providing insights into the reaction mechanisms and suggesting strategies to improve selectivity (Li et al., 2014).

  • Friedel-Crafts Benzoylation of p-Xylene : Yadav et al. (2003) investigated the benzoylation of p-xylene with clay supported catalysts, suggesting improvements in the reaction process and catalyst reusability (Yadav et al., 2003).

  • Synergistic Effect in p-Xylene Production : Mahmoud (2018) studied the effect of acidity and extraframework position in faujasite zeolite on p-xylene selectivity, reporting high selectivity with NaX zeolite (Mahmoud, 2018).

  • Framework Flexibility in Selective Sorption : Mukherjee et al. (2014) reported on a novel Zn(II)-based dynamic coordination framework showing selective adsorption of p-xylene over other isomers (Mukherjee et al., 2014).

properties

IUPAC Name

1,4-dimethyl-2,5-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22/c1-9(2)13-7-12(6)14(10(3)4)8-11(13)5/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEBPYJMHLBHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146042
Record name 2,5-Diisopropyl-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diisopropyl-p-xylene

CAS RN

10375-96-9
Record name 2,5-Diisopropyl-p-xylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010375969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-dimethylbenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84199
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Diisopropyl-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIISOPROPYL-P-XYLENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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